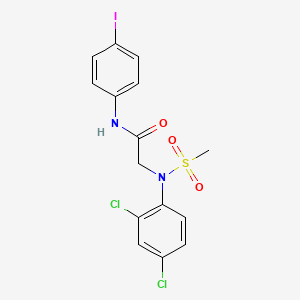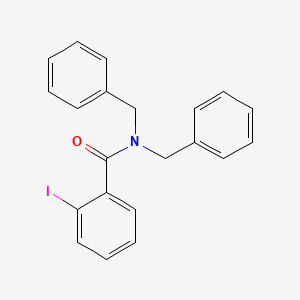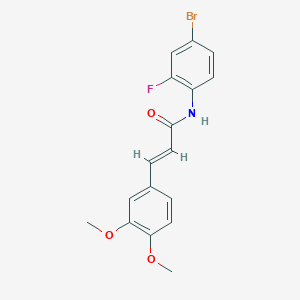![molecular formula C20H26N2O3S B3622790 N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B3622790.png)
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety. This compound has garnered interest due to its potential inhibitory effects on certain enzymes and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with propyl iodide in the presence of a base such as potassium carbonate to form N-(4-aminophenyl)dipropylsulfonamide.
Coupling with 4-Methylbenzoic Acid: The intermediate is then coupled with 4-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of cytosolic phospholipase A2α (cPLA2α) by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
- N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide
- Trityl N-[4-(dipropylsulfamoyl)phenyl]carbamate
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide stands out due to its specific structural features, such as the presence of a 4-methylbenzamide moiety, which may confer unique binding properties and biological activities compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-14-22(15-5-2)26(24,25)19-12-10-18(11-13-19)21-20(23)17-8-6-16(3)7-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMXAARYJTNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3622714.png)


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3622753.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-3-phenylpropanamide](/img/structure/B3622757.png)
![ethyl 4-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B3622758.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3622766.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3622773.png)
![4-chloro-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3622781.png)
![2-[(4-bromobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3622795.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3622816.png)

